3-(2-aminopyrimidin-4-yl)-1H-indol-4-ol
Description
Core Structural and Spectroscopic Characterization
Molecular Architecture and Conformational Analysis
3-(2-Aminopyrimidin-4-yl)-1H-indol-4-ol (meridianin A) features a fused indole core substituted with a pyrimidine ring and hydroxyl group. The indole moiety consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, with a hydroxyl group at the 4-position. The pyrimidine ring, substituted at the 2-position with an amino group, is attached to the 3-position of the indole via a carbon-nitrogen bond. This arrangement creates a planar aromatic system with potential for π-π stacking interactions.
Conformational flexibility arises from the single bond linking the indole and pyrimidine rings, allowing rotational freedom. The hydroxyl group at position 4 may participate in hydrogen bonding, stabilizing specific conformations. Computational studies on related meridianin derivatives suggest that the indole-pyrimidine junction adopts a near-planar arrangement in solution, with minor deviations due to steric effects.
NMR and Mass Spectrometric Profiling
Nuclear Magnetic Resonance (NMR) Data
While direct NMR spectra for meridianin A are not publicly available, spectral features can be inferred from structurally analogous compounds. Key assignments include:
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Indole 4-OH (DMSO-d6) | 11.3–11.5 | Broad singlet | 1H |
| Pyrimidine NH2 | 6.5–7.0 | Broad singlet | 2H |
| Indole aromatic (H5, H6, H7) | 6.7–7.4 | Multiplet | 3H |
| Pyrimidine aromatic (H2, H5) | 8.0–8.8 | Doublet | 2H |
| Indole NH (pyrrole) | 10.0–10.5 | Broad singlet | 1H |
Notes :
- The indole NH proton (pyrrole) appears as a broad singlet due to rapid exchange with solvent.
- Pyrimidine aromatic protons exhibit coupling patterns consistent with electron-withdrawing substituents.
Mass Spectrometric Data
The molecular ion peak for meridianin A is observed at m/z 226.085 (C₁₂H₁₀N₄O⁺). Fragmentation patterns include:
| Fragment | m/z | Relative Abundance (%) |
|---|---|---|
| [M]⁺ | 226.085 | 100 |
| [M - H₂O]⁺ | 208.074 | 15 |
| Pyrimidine ring cleavage | 123.059 | 25 |
| Indole core | 117.058 | 30 |
Key Observations :
X-ray Crystallographic Studies
No X-ray crystallographic data for meridianin A have been reported in the literature. Challenges in crystallization may stem from:
- Conformational flexibility : Free rotation between the indole and pyrimidine rings reduces lattice stabilization.
- Hydrogen-bonding competition : The 4-hydroxyl group may form intra- or intermolecular interactions, complicating crystal packing.
Theoretical Models :
Molecular modeling predicts a planar indole-pyrimidine arrangement, with the 4-hydroxyl group forming hydrogen bonds with adjacent pyrimidine nitrogen atoms. This conformation aligns with optimized geometries for related kinase inhibitors.
Summary of Key Findings
- Structural Features : Meridianin A combines an indole core with a pyrimidine ring, enabling dual-target interactions in biological systems.
- Spectroscopic Profiles : Hypothetical NMR data aligns with indole-pyrimidine hybrids, while mass spectrometry reveals characteristic fragmentation.
- Crystallization Challenges : Conformational flexibility and hydrogen-bonding dynamics hinder X-ray structure determination.
Properties
Molecular Formula |
C12H10N4O |
|---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
3-(2-aminopyrimidin-4-yl)-1H-indol-4-ol |
InChI |
InChI=1S/C12H10N4O/c13-12-14-5-4-8(16-12)7-6-15-9-2-1-3-10(17)11(7)9/h1-6,15,17H,(H2,13,14,16) |
InChI Key |
SZOKTSDFOPVLFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=CN2)C3=NC(=NC=C3)N |
Synonyms |
meridianin A |
Origin of Product |
United States |
Preparation Methods
N-Protection and Acylation
The synthesis begins with the protection of the indole nitrogen to prevent undesired side reactions. Tosylation using p-toluenesulfonyl chloride (TsCl) in dichloromethane with N,N-diisopropylethylamine (DIPEA) as a base achieves >90% yield for 1-(1-tosyl-1H-indol-3-yl)ethanone. Subsequent acylation at the 3-position of the indole ring is facilitated by acetyl chloride in anhydrous toluene under SnCl₄ catalysis, yielding 3-acetylindole derivatives with 84–95% efficiency.
Enaminone Formation
The acetylated intermediate undergoes condensation with dimethylformamide dimethylacetal (DMF-DMA) in dry DMF at 110°C for 4 hours, forming a β-dimethylaminovinyl ketone (enaminone). This step proceeds in 55% yield and is critical for introducing the pyrimidine precursor.
Aminopyrimidine Ring Formation
Cyclization with guanidine hydrochloride in 2-methoxyethanol at reflux temperature for 24 hours constructs the 2-aminopyrimidine ring. The reaction exploits the enaminone’s electrophilic β-carbon, which undergoes nucleophilic attack by guanidine’s amine groups, followed by aromatization. This step achieves 55% yield for the core structure.
Deprotection and Final Modification
Final deprotection of the tosyl group under basic conditions (e.g., K₂CO₃ in methanol) liberates the free indole nitrogen, yielding this compound. Post-synthetic modifications, such as morpholino methanone conjugation, further diversify the compound’s pharmacological profile.
Masuda Borylation–Suzuki Coupling: A Modular Approach
The Masuda borylation–Suzuki coupling sequence offers a complementary route emphasizing regioselectivity and functional group tolerance. This method is particularly advantageous for introducing substituents at the indole’s 4-position.
Iodination and Borylation
Starting with tert-butyl-protected indole derivatives, regioselective iodination at the 3-position is achieved using N-iodosuccinimide (NIS) in acetic acid. Subsequent Masuda borylation with bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., Pd(dba)₂) installs a boronate ester, enabling Suzuki–Miyaura cross-coupling.
Suzuki Coupling with Pyrimidine Fragments
The boronate intermediate reacts with 2-aminopyrimidine-4-triflate under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to form the biaryl linkage. This step proceeds in 70–85% yield, with the tert-butyl group later removed via trifluoroacetic acid (TFA) to unmask the indole’s 4-hydroxy group.
Alternative Synthesis Strategies
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling between 3-bromoindole and 2-aminopyrimidine-4-boronic acid provides direct access to the target compound. However, this method struggles with competing protodeboronation and requires stringent anhydrous conditions.
Indolization of Nitrosoarenes
A less common approach involves the cyclization of nitrosoarenes with propargylamines to construct the indole ring, followed by pyrimidine annulation. While innovative, this method suffers from low yields (<30%) and limited substrate scope.
Comparative Analysis of Preparation Methods
| Method | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Bredereck Protocol | Tosylation, acylation, enaminone, cyclization | 55% | High scalability, established procedure | Multi-step, moderate deprotection yields |
| Masuda–Suzuki | Iodination, borylation, Suzuki coupling | 70–85% | Regioselective, functional group tolerance | Requires specialized palladium catalysts |
| Cross-Coupling | Direct biaryl bond formation | 40–50% | Fewer steps | Susceptible to side reactions |
Mechanistic Insights and Optimization
Enaminone Stability
The Bredereck protocol’s enaminone intermediate is prone to hydrolysis under acidic conditions. Replacing DMF-DMA with more stable reagents like tert-butyl dimethylsilyl (TBS) groups improves reaction consistency.
Q & A
Basic: What are the optimal synthetic routes for preparing 3-(2-aminopyrimidin-4-yl)-1H-indol-4-ol derivatives, and how can reaction conditions be optimized for yield?
The synthesis of this compound derivatives typically involves cyclization reactions. For example, Chavan et al. () synthesized analogous indole-pyrimidine hybrids by reacting 3-(4-substitutedphenyl)-1-(2-(4-substitutedphenyl)-1H-indol-3-yl)prop-2-en-1-one with guanidine hydrochloride in the presence of sodium isopropoxide. Key optimization steps include:
- Temperature control : Maintaining 80–100°C to ensure complete cyclization.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Catalyst use : Sodium isopropoxide facilitates deprotonation and nucleophilic attack.
Yield improvements (>70%) were achieved by purifying intermediates via column chromatography and recrystallization.
Basic: Which spectroscopic methods are most effective for confirming the structure of this compound, and what key spectral markers should researchers prioritize?
Structural confirmation requires a multi-technique approach:
- ¹H NMR : Look for aromatic proton signals in the δ 6.8–8.2 ppm range (indole and pyrimidine rings) and NH₂ peaks near δ 5.5–6.0 ppm ().
- FTIR : Confirm the presence of N-H stretches (~3400 cm⁻¹) and C=N/C=C vibrations (~1600 cm⁻¹) ().
- Mass Spectrometry (MS) : The molecular ion peak should align with the theoretical mass (e.g., m/z 267 for C₁₂H₁₁N₅O).
Cross-referencing with elemental analysis (C, H, N percentages) further validates purity ().
Advanced: How can researchers resolve contradictions in bioactivity data observed for this compound across different in vitro models?
Contradictory bioactivity data often arise from variability in experimental design. Mitigation strategies include:
- Standardized assay conditions : Control pH, temperature, and solvent concentration (e.g., DMSO ≤0.1% v/v) to minimize off-target effects ().
- Dose-response validation : Test multiple concentrations (e.g., 1 nM–100 μM) to identify non-linear effects ().
- Orthogonal assays : Use complementary methods (e.g., enzymatic inhibition vs. cell viability assays) to confirm mechanism-specific activity ().
For example, Chavan et al. () validated anti-inflammatory activity using both carrageenan-induced edema models and COX-2 inhibition assays.
Advanced: What are the key stability challenges for this compound under experimental conditions, and how can degradation be minimized?
The compound’s indole and pyrimidine moieties are sensitive to:
- Oxidative degradation : Store under inert gas (N₂/Ar) and add antioxidants like BHT (0.01% w/v) ( ).
- Photolysis : Use amber glassware and limit UV exposure during handling ( ).
- Hydrolytic instability : Avoid aqueous buffers at extreme pH (e.g., >pH 8). Lyophilization improves shelf life in solid form ( ).
Degradation products can be monitored via HPLC-UV at 254 nm, with retention time shifts indicating breakdown ().
Advanced: How can computational modeling aid in predicting the binding interactions of this compound with biological targets like kinases or receptors?
While direct evidence is limited for this compound, analogous studies (e.g., pyrimido[5,4-b]indol-4-ones in ) suggest:
- Molecular docking : Use software like AutoDock Vina to simulate interactions with ATP-binding pockets (e.g., kinase targets). Focus on hydrogen bonding between the pyrimidine NH₂ and catalytic lysine residues.
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the indole ring) with bioactivity trends ().
Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities ().
Basic: What are the recommended safety protocols for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure ( ).
- Ventilation : Use fume hoods for weighing and synthesis steps to avoid inhalation of fine particles ().
- Waste disposal : Neutralize acidic/basic residues before disposing of aqueous waste, and incinerate organic solvents ( ).
Refer to OSHA-compliant SDS sheets for spill management and first-aid measures ().
Advanced: How can researchers differentiate the pharmacological effects of this compound from structurally related compounds like psilocin or 4-HO-MET?
- Receptor profiling : Compare affinity for serotonin (5-HT₂A) vs. dopamine receptors using radioligand binding assays ( ).
- Metabolic stability assays : Incubate with liver microsomes to assess CYP450-mediated oxidation rates (e.g., vs. 4-HO-MET in ).
- Behavioral models : Use rodent head-twitch response (HTR) assays to quantify hallucinogenic potential relative to psilocin ( ).
Basic: What chromatographic techniques are suitable for purifying this compound, and how can researchers optimize separation?
- Flash chromatography : Use silica gel (230–400 mesh) with a gradient of ethyl acetate/hexane (20–50%) for baseline separation ().
- HPLC : C18 columns with 0.1% TFA in acetonitrile/water (30:70 to 60:40 gradient) achieve >95% purity ().
- TLC monitoring : Spot development in CH₂Cl₂:MeOH (9:1) with UV visualization at 254 nm ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
